8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEISKJFQUHRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293110 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-23-7 | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Bridged Bicyclic Scaffolds in Modern Synthetic Chemistry Research
Bridged bicyclic scaffolds are core structural elements that feature prominently in drug design and medicinal chemistry. nih.gov Their defining characteristic is a three-dimensional configuration that imparts a high degree of structural complexity and conformational rigidity. nih.govyoutube.com This rigidity is a desirable trait in drug discovery, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The defined spatial arrangement of substituents on these scaffolds allows for precise interaction with receptor sites. acs.org
The incorporation of bridged systems into molecular structures often has a positive influence on the pharmacokinetic properties of potential drug candidates. nih.gov By increasing the sp³ character of a molecule, these scaffolds can help reduce lipophilicity and enhance metabolic stability, which are critical factors for oral bioavailability. nih.govrsc.org Furthermore, the unique geometry of bridged systems can lead to improved interactions with enzyme active sites. nih.gov These scaffolds are considered "privileged structures" because they can serve as a framework for ligands that bind to multiple, diverse receptors, making them valuable starting points for the development of new therapeutic agents. acs.org
Structural Characteristics and Nomenclature of the 6 Oxa 3 Azabicyclo 3.2.1 Octane Core
The structure of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is built upon the 6-oxa-3-azabicyclo[3.2.1]octane core. Understanding its nomenclature is key to deciphering its architecture.
Bicyclo : This prefix indicates that the compound contains two fused rings.
[3.2.1] : These numbers, determined by the von Baeyer nomenclature system, describe the lengths of the bridges connecting the two "bridgehead" atoms. youtube.com In this case, there are three bridges consisting of three, two, and one atom(s), respectively.
octane : This signifies a total of eight atoms in the bicyclic framework.
6-Oxa-3-aza : These locants indicate the presence of heteroatoms within the bicyclic system. An oxygen atom ("oxa") replaces a carbon at the 6th position, and a nitrogen atom ("aza") replaces a carbon at the 3rd position.
8-Hydroxy : This specifies that a hydroxyl (-OH) group is attached to the 8th position of the scaffold.
The resulting structure is a rigid, three-dimensional entity. This rigidity limits the molecule's conformational flexibility compared to more linear or monocyclic structures. youtube.com The presence of the oxygen and nitrogen heteroatoms introduces polarity and potential sites for hydrogen bonding, which are crucial for molecular interactions and solubility. The hydroxyl group at the 8-position further enhances this, providing a key functional handle for synthetic modification or direct interaction with biological targets. The positioning of substituents on this scaffold can be described using exo (outside the bridge) or endo (inside the bridge) notation, which is a critical aspect of its stereochemistry. youtube.com
Positioning of 8 Hydroxy 6 Oxa 3 Azabicyclo 3.2.1 Octane Within Heterocyclic Chemistry
Heterocyclic chemistry is a vast branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is a prime example of a bridged, saturated heterocycle. rsc.org Such structures are of increasing interest in medicinal chemistry because they can serve as bioisosteres—substitutes for other chemical groups with similar physical or chemical properties—for common motifs like phenyl rings or simpler heterocycles such as morpholine. rsc.orgresearchgate.net
The 6-oxa-3-azabicyclo[3.2.1]octane core is structurally related to the well-known 8-azabicyclo[3.2.1]octane scaffold, which forms the central core of tropane (B1204802) alkaloids like cocaine and atropine. ehu.esuni-regensburg.deresearchgate.net These natural products exhibit a wide range of significant biological activities, particularly affecting the central nervous system. ehu.es By replacing a methylene (B1212753) group with an oxygen atom (as in the 6-oxa-3-aza variant), chemists can modulate the compound's properties, such as its polarity, hydrogen bonding capability, and metabolic stability, while maintaining a similar three-dimensional shape. This strategy of "scaffold hopping" is a powerful tool in drug discovery. The inclusion of the 8-hydroxy group provides an additional vector for diversification and interaction.
Overview of Research Trajectories for the Chemical Compound
Strategies for Bridged Bicyclic System Construction
The assembly of the bicyclo[3.2.1]octane core, particularly with embedded heteroatoms, relies on a range of sophisticated chemical transformations. Key strategies include intramolecular cyclizations to form the characteristic bridge, intermolecular cycloadditions to build the core in a single step, and domino reactions that create multiple bonds and stereocenters with high efficiency.
Intermolecular Cycloaddition Reactions (e.g., [5+2] Cycloadditions)
Intermolecular cycloaddition reactions offer a highly convergent approach to the bicyclo[3.2.1]octane framework, constructing the core structure in a single, often stereocontrolled, step. Among these, [5+2] cycloadditions are particularly effective.
One efficient method for synthesizing functionalized 6-oxa-1-azabicyclo[3.2.1]octenes is through a Brønsted acid-catalyzed [5+2] cycloaddition. This reaction utilizes molybdenum-complexed pyranyl or pyridinyl scaffolds as the five-atom component. The reaction proceeds with excellent exo-selectivity and can maintain enantiomeric purity when chiral, non-racemic starting materials are used.
Beyond [5+2] reactions, [3+2] dipolar cycloadditions are also prevalent. A stereoselective synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes has been developed via a Huisgen [3+2]-cycloaddition cascade. d-nb.info This sequence involves the 6π-electrocyclic ring-opening of cyclopropanated pyrrole (B145914) and furan (B31954) derivatives to generate a transient 1,3-dipole, which is then trapped by a dipolarophile. d-nb.info Similarly, gold-catalyzed reactions of nucleophilic α,β-unsaturated imines can generate azomethine ylide intermediates that undergo a (3+2) dipolar cycloaddition with an intramolecularly tethered alkene, yielding azabicyclo[3.2.1]octane skeletons in a highly diastereoselective manner. beilstein-journals.org
Table 2: Examples of Intermolecular Cycloadditions for Bicyclo[3.2.1]octane Synthesis
| Cycloaddition Type | Scaffold | Key Features | Catalysis / Conditions | Reference |
|---|---|---|---|---|
| [5+2] | 6-Oxa-1-azabicyclo[3.2.1]octene | High exo-selectivity, retention of enantiopurity. | Brønsted Acid | |
| [3+2] | 8-Aza/8-Oxabicyclo[3.2.1]octane | Huisgen cycloaddition cascade from cyclopropanated heterocycles. | Microwave irradiation | d-nb.info |
| [3+2] | Azabicyclo[3.2.1]octane | Intramolecular cycloaddition of an azomethine ylide. | Gold(I) catalysis | beilstein-journals.org |
Domino and Cascade Reactions for Bicyclo[3.2.1]octane Scaffolds
Organocatalytic domino reactions are particularly well-suited for this purpose. For example, a domino Michael-aldol reaction between cyclic 1,3-ketoesters and β,γ-unsaturated amides or ketoesters can yield highly substituted chiral bicyclo[3.2.1]octanes. nih.gov A temporary-bridge strategy has been employed in an organocatalyzed domino reaction to form a 7-aza-8-oxa-bicyclo[3.2.1]octane system, which involves the creation of three covalent bonds and up to four stereogenic centers in one cascade. rsc.org
Another approach involves a hypervalent iodine-mediated domino reaction. This method has been used to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization cascade, which notably forms a quaternary carbon center. nih.gov Enzyme-initiated domino reactions have also been reported, where an initial enzymatic transformation triggers a subsequent spontaneous cyclization, such as an intramolecular Diels-Alder reaction, to furnish a 6-oxabicyclo[3.2.1]octane derivative. sciforum.net
Stereoselective and Enantioselective Synthesis of the 6-Oxa-3-azabicyclo[3.2.1]octane Framework
Controlling the three-dimensional arrangement of atoms is crucial for the biological function of molecules containing the 6-oxa-3-azabicyclo[3.2.1]octane core. Consequently, significant research has focused on developing stereoselective and enantioselective synthetic methods.
Asymmetric Catalysis in Bicyclo[3.2.1]octane Construction (e.g., Organocatalysis, Brønsted Acid Catalysis)
Asymmetric catalysis offers an efficient means to produce enantioenriched bicyclo[3.2.1]octane scaffolds. Organocatalysis has emerged as a particularly powerful tool in this domain. For instance, chiral bicyclo[3.2.1]octanes can be constructed with high enantioselectivity through a [3+2] annulation reaction using a low loading (as low as 500 ppm) of a quinine-squaramide organocatalyst. rsc.org Chiral hydrogen-bonding catalysts, including ureas, thioureas, and squaramides, are frequently used in various cascade reactions to synthesize these chiral frameworks. bohrium.com
Chiral phosphoric acids, a type of Brønsted acid catalyst, have also been successfully applied. rsc.org As mentioned previously, Brønsted acids can catalyze enantioselective [5+2] cycloaddition reactions to form oxa- and azabicyclo[3.2.1]octenes. In addition to organocatalysis, transition metal catalysis is also prominent. Palladium-catalyzed asymmetric cascade cyclization reactions have been developed to construct enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks with excellent stereochemical control. acs.orgnih.gov
Table 3: Asymmetric Catalysis in Bicyclo[3.2.1]octane Synthesis
| Catalyst Type | Reaction | Scaffold | Stereoselectivity | Reference |
|---|---|---|---|---|
| Organocatalysis (Quinine-squaramide) | [3+2] Annulation | Chiral bicyclo[3.2.1]octane | High dr and er | rsc.org |
| Organocatalysis (General) | Domino/Cascade Reactions | Chiral bicyclo[3.2.1]octane | High stereoselectivities | bohrium.com |
| Brønsted Acid Catalysis | [5+2] Cycloaddition | 6-Oxa-1-azabicyclo[3.2.1]octene | Excellent exo-selectivity | |
| Metal Catalysis (Palladium) | Cascade Cyclization | Aza-bicyclo[3.2.1]octane | >90% ee in most cases | acs.orgnih.gov |
Diastereoselective Control in Aza-Prins Reactions for Oxa-azabicyclo[3.2.1]octanes
The aza-Prins reaction is a valuable transformation for the synthesis of nitrogen-containing heterocycles. When applied to the construction of oxa-azabicyclo[3.2.1]octanes, it can proceed with a high degree of diastereoselectivity, often controlled by the stereochemistry of the starting materials.
A highly diastereoselective synthesis of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold has been achieved via an aza-Prins cyclization between a chiral α-hydroxyaldehyde derivative, (R)-2,3-Di-O-benzylglyceraldehyde, and N-tosyl homoallylamine. nih.govacs.org The reaction proceeds through an unexpected intramolecular nucleophilic attack, affording the desired bicyclic product in high yield and with excellent diastereoselectivity (86:14 dr). acs.org The stereochemical outcome is dictated by the configuration of the starting chiral aldehyde. acs.org This method provides a direct, one-step route to asymmetrically substituted 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives. nih.govacs.org The reaction conditions were optimized, identifying scandium triflate in acetonitrile (B52724) as an effective promoter for the cyclization. acs.org
Table 4: Diastereoselective Aza-Prins Cyclization for 6-Oxa-2-azabicyclo[3.2.1]octanes acs.org
| Aldehyde Substrate | Amine Substrate | Promoter / Conditions | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| (R)-2,3-Di-O-benzylglyceraldehyde | N-tosyl homoallylamine | Sc(OTf)₃ (1.1 equiv), MeCN, rt, 3h | 85% | 86:14 |
| 2-Benzyloxyaldehydes (various) | N-tosyl homoallylamine | p-Toluenesulfonic acid monohydrate | Reasonable | Good |
Chiral Auxiliary-Based Synthetic Routes
The asymmetric synthesis of the 6-oxa-3-azabicyclo[3.2.1]octane core can be effectively achieved through the use of chiral auxiliaries. These temporary chiral moieties guide the stereochemical outcome of key bond-forming reactions, after which they can be cleaved to afford the enantiomerically enriched product. While direct applications to this compound are not extensively documented, strategies employed for analogous bicyclic systems provide a strong conceptual framework.
One notable approach involves the use of Oppolzer's camphorsultam as a chiral auxiliary in 1,3-dipolar cycloaddition reactions. ehu.es For the synthesis of a related 8-azabicyclo[3.2.1]octane scaffold, an α,β-unsaturated amide derived from Oppolzer's camphorsultam undergoes a diastereoselective cycloaddition with an azomethine ylide. ehu.es This strategy effectively controls the stereochemistry of the newly formed stereocenters. Subsequent hydrolysis of the chiral auxiliary yields the desired bicyclic amine. A similar strategy could be envisioned for the 6-oxa-3-azabicyclo[3.2.1]octane system, where a chiral auxiliary-bearing dipolarophile reacts with a suitable 1,3-dipole to construct the core structure.
Another powerful chiral auxiliary, (-)-8-phenylmenthol (B56881), has been utilized in asymmetric photocycloaddition reactions to construct the 8-oxabicyclo[3.2.1]octane framework. ehu.es In this case, an acrylate (B77674) ester of (-)-8-phenylmenthol serves as the chiral dienophile in a [6+2] photocycloaddition, affording the bicyclic product with excellent stereoselectivity. ehu.es The auxiliary is subsequently removed to provide the enantiopure scaffold. This methodology highlights the potential of chiral auxiliaries in controlling the stereochemistry of cycloaddition reactions to form bridged bicyclic ethers.
The table below summarizes key chiral auxiliaries and their application in the synthesis of related bicyclic scaffolds.
| Chiral Auxiliary | Reaction Type | Target Scaffold | Key Features |
| Oppolzer's Camphorsultam | 1,3-Dipolar Cycloaddition | 8-Azabicyclo[3.2.1]octane | High diastereoselectivity in the cycloaddition step. ehu.es |
| (-)-8-Phenylmenthol | [6+2] Photocycloaddition | 8-Oxabicyclo[3.2.1]octane | Excellent stereocontrol in the formation of the bicyclic ether. ehu.es |
| Evans Oxazolidinones | Aldol (B89426) and Alkylation Reactions | General Asymmetric Synthesis | Well-established for creating stereocenters in acyclic precursors that can be cyclized to form bicyclic systems. |
These examples underscore the utility of chiral auxiliaries in establishing the stereochemistry of the bicyclic core, a crucial aspect for the synthesis of biologically active molecules.
Desymmetrization Strategies for Bridged Heterocycles
Desymmetrization of prochiral or meso compounds offers an elegant and efficient approach to enantiomerically pure bridged heterocycles. This strategy involves the enantioselective transformation of a symmetrical starting material, often catalyzed by a chiral catalyst, to generate a chiral product.
For the related 8-azabicyclo[3.2.1]octane system, desymmetrization strategies have been successfully applied to tropinone (B130398) and its derivatives. researchgate.net For instance, the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol reaction, can introduce chirality. ehu.es Similarly, palladium-catalyzed asymmetric allylic alkylation of tropinone derivatives has been employed to achieve desymmetrization. ehu.es
Another relevant example is the enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative, which served as a key desymmetrization step in the total synthesis of (+)-pervilleine C. ehu.es This demonstrates that functional groups on the bicyclic scaffold can act as handles for desymmetrizing transformations.
While specific examples for the 6-oxa-3-azabicyclo[3.2.1]octane core are scarce, the principles of desymmetrization are broadly applicable. A hypothetical desymmetrization approach to this compound could involve:
Enzymatic Desymmetrization: Lipase-catalyzed selective acylation or hydrolysis of a meso-diol precursor containing the 6-oxa-3-azabicyclo[3.2.1]octane skeleton.
Catalytic Asymmetric Ring Opening: Desymmetrization of a symmetrical epoxide precursor via enantioselective ring-opening with an internal nucleophile to form the bicyclic ether.
Asymmetric C-H Functionalization: Direct enantioselective functionalization of a prochiral C-H bond on the 6-oxa-3-azabicyclo[3.2.1]octane core, although this remains a challenging area of research.
The following table outlines general desymmetrization strategies applicable to the synthesis of bridged heterocycles.
| Strategy | Catalyst/Reagent | Substrate Type | Potential Application |
| Enantioselective Deprotonation/Aldol Reaction | Chiral Lithium Amide | Prochiral Ketone (e.g., Tropinone analogue) | Introduction of chirality adjacent to a carbonyl group. ehu.es |
| Asymmetric Allylic Alkylation | Chiral Palladium Catalyst | Allylic Acetate (B1210297) | Desymmetrization of an achiral bicyclic olefin. ehu.es |
| Enantioselective Hydroboration | Chiral Borane Reagent | Unsymmetrical Olefin | Introduction of a hydroxyl group with stereocontrol. ehu.es |
| Enzymatic Resolution | Lipase | Meso-diol or diacetate | Selective acylation or hydrolysis to yield an enantiopure product. |
Functionalization Strategies for the this compound Core
The introduction of a hydroxyl group at the C8 bridgehead position of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a significant synthetic challenge due to the steric hindrance and the potential violation of Bredt's rule in certain reaction intermediates. masterorganicchemistry.com However, several strategies can be considered based on established synthetic methodologies for related bicyclic systems.
A plausible route to the core 6-oxa-3-azabicyclo[3.2.1]octane structure involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde. researchgate.net This process includes reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. To introduce the 8-hydroxy group, this route could be modified. For instance, a precursor with a protected hydroxyl group at the appropriate position could be carried through the synthetic sequence.
Alternatively, direct oxidation of the C-H bond at the bridgehead position of a pre-formed 6-oxa-3-azabicyclo[3.2.1]octane could be explored, although this is a notoriously difficult transformation. Advanced oxidation methods, potentially involving transition metal catalysis or photochemical approaches, might be necessary to achieve this.
The synthesis of 6- and 7-hydroxy-8-azabicyclo[3.2.1]octanes has been reported, demonstrating that hydroxylation of the bicyclic core is feasible, albeit at different positions. researchgate.net These methods often involve the functionalization of an existing double bond or the stereoselective reduction of a ketone.
The presence of both a secondary amine and a hydroxyl group in this compound necessitates selective functionalization strategies to allow for controlled derivatization.
Nitrogen Derivatization: The secondary amine at the N3 position can be selectively protected or alkylated. The use of a tert-butoxycarbonyl (Boc) group is a common strategy for protecting the nitrogen atom in related azabicyclo[3.2.1]octane systems. This protecting group is stable under a variety of reaction conditions and can be readily removed with acid. Selective mono-N-alkylation of amino alcohols can be achieved through chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the amino group and allows for selective reaction at the nitrogen center. organic-chemistry.org
Oxygen Derivatization: The 8-hydroxy group can be functionalized through standard acylation or etherification reactions. To achieve selectivity in the presence of the N-H group, the nitrogen can be protected first. Once the nitrogen is protected (e.g., as a Boc-carbamate), the hydroxyl group can be acylated with acyl chlorides or anhydrides, or converted to an ether using alkyl halides under basic conditions.
Orthogonal protecting group strategies are crucial for the selective derivatization of both centers. For example, the nitrogen could be protected with a Boc group, and the oxygen with a silyl (B83357) ether (e.g., TBDMS). The silyl ether can be selectively cleaved under fluoride-mediated conditions, leaving the Boc group intact, and vice versa.
| Functional Group | Derivatization Reaction | Reagents | Key Considerations |
| N3-Amine | Protection | Boc₂O, Et₃N | Provides a stable carbamate (B1207046) for further reactions. |
| N3-Amine | Alkylation | R-X, Base or Reductive Amination | Can be performed after protection of the O8-hydroxyl. |
| O8-Hydroxyl | Acylation | Acyl chloride, Pyridine | Requires prior protection of the N3-amine. |
| O8-Hydroxyl | Silylation | TBDMSCl, Imidazole | Provides an orthogonal protecting group to the Boc group. |
Atom-Economical and Sustainable Synthetic Protocols
The principles of atom economy and green chemistry are increasingly important in the synthesis of complex molecules. These principles aim to maximize the incorporation of all materials used in the process into the final product, minimize waste, and use less hazardous substances.
A notable example of a more sustainable approach to the core 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol. This process, catalyzed by a platinum-based catalyst, directly converts a bio-renewable starting material into the desired bicyclic amine, with water as the primary byproduct.
Catalytic methods, in general, offer a more atom-economical and sustainable alternative to stoichiometric reagents. The development of catalytic asymmetric cycloadditions or C-H activation/cyclization cascades would represent a significant advance in the green synthesis of this compound. For instance, a catalytic [5+2] cycloaddition has been used to generate functionalized oxa- and azabicyclo[3.2.1]octenes, which are precursors to the saturated scaffold. nih.gov
The use of flow chemistry can also contribute to a more sustainable synthesis by enabling better control over reaction parameters, reducing reaction times, and facilitating safer handling of hazardous reagents.
Future research in this area should focus on developing catalytic and one-pot procedures that start from readily available and renewable materials to construct and functionalize the this compound scaffold in a more environmentally benign manner.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural assignment of this compound derivatives. Through one- and two-dimensional experiments, it is possible to map the complete connectivity and stereochemical arrangement of the molecule.
Proton NMR (¹H NMR) spectroscopy provides crucial information regarding the chemical environment, connectivity, and stereochemistry of protons within a molecule. For derivatives of the azabicyclo[3.2.1]octane scaffold, ¹H NMR spectra allow for the determination of the relative orientation of substituents. For instance, in the analysis of (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane, a related bicyclic derivative, distinct signals are observed for each proton. nih.gov The chemical shifts (δ), multiplicities (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), and coupling constants (J) reveal the number of neighboring protons and their dihedral angles, which is fundamental for conformational analysis. nih.gov
Table 1: Illustrative ¹H NMR Data for an Azabicyclo[3.2.1]octane Derivative (Data for (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) nih.gov
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 8.23 | d | 1.1 | Pyrazine-H |
| 8.17–8.16 | m | Pyrazine-H | |
| 5.26 | t | 5.0 | O-CH |
| 4.12–4.10 | m | N-CH (bridgehead) | |
| 2.31 | s | Pyrazole-CH₃ | |
| 2.15–1.91 | m | Bicyclic ring CH₂ | |
| 1.63–1.60 | m | Bicyclic ring CH₂ |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal, with its chemical shift indicating the type of carbon (e.g., aliphatic, olefinic, or attached to a heteroatom). In the characterization of (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane, ¹³C NMR was used to confirm the integrity of the carbon backbone. nih.gov
Table 2: Illustrative ¹³C NMR Data for an Azabicyclo[3.2.1]octane Derivative (Data for (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane) nih.gov
| Chemical Shift (δ ppm) | Assignment |
| 159.2 | Pyrazine C=N |
| 141.2 | Pyrazine C-H |
| 137.1 | Pyrazine C-H |
| 136.4 | Pyrazine C-O |
| 114.9 | Pyrazole (B372694) C-S |
| 68.8 | Bicyclic C-O |
| 55.4 | Bicyclic C-N |
| 37.3 | Bicyclic CH₂ |
| 28.4 | Bicyclic CH₂ |
| 12.2 | Pyrazole-CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex spectra and the detailed structural elucidation of this compound derivatives.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons through the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for piecing together different fragments of the molecule and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. nih.gov This is particularly powerful for determining the relative stereochemistry and conformation of the bicyclic system, for example, by observing correlations between protons on the same face of the ring system. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. For derivatives of the azabicyclo[3.2.1]octane family, HRMS analyses using techniques like electrospray ionization (ESI) provide strong evidence for the successful synthesis of the target molecule. For example, the molecular formula of (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane was confirmed by comparing the calculated mass for the protonated molecule [M+H]⁺ with the experimentally observed mass. nih.gov
Calculated m/z: 364.1443 (for C₁₆H₂₂N₅O₃S) nih.gov
Found m/z: 364.1443 nih.gov
The close match between the calculated and found values provides high confidence in the assigned molecular formula. nih.gov
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining the absolute configuration of stereocenters and for detailed conformational analysis of the bicyclic ring system. The crystal structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, a direct derivative, has been determined, firmly establishing its stereochemistry. researchgate.net Such analyses provide accurate measurements of bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecular geometry. researchgate.net
Table 3: Crystal Data for (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one researchgate.net
| Parameter | Value |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Advanced Chromatographic Methods (e.g., LC-MS, UPLC) for Purity and Identity Confirmation
Advanced chromatographic techniques are routinely used to assess the purity of synthesized compounds and to confirm their identity. Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (LC-MS), offers high resolution and rapid separation of compounds from reaction mixtures and byproducts. nih.gov In the analysis of azabicyclo[3.2.1]octane derivatives, UPLC-MS is employed to determine the retention time (tR) of the compound under specific conditions (e.g., column type, mobile phase), which serves as a characteristic identifier. nih.gov The coupled mass spectrometer simultaneously provides mass data, confirming the identity of the peak corresponding to the target compound. For instance, analysis of a derivative on an ACQUITY UPLC BEH C18 column yielded a specific retention time, confirming the presence and purity of the product. nih.gov
Reactivity Profiles of the Bridged Oxa-Aza System
Nucleophilic and Electrophilic Reactivity of the Nitrogen and Oxygen Atoms
The nitrogen atom in the 3-position of the bicyclic system is a secondary amine, rendering it nucleophilic. cymitquimica.com It can readily participate in reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form N-substituted derivatives. The degree of nucleophilicity can be influenced by the substituent at the 8-position. For instance, protecting the nitrogen with a tert-butoxycarbonyl (Boc) group significantly reduces its nucleophilicity due to steric hindrance and resonance effects.
The oxygen atom at the 6-position, being part of an ether linkage, is generally less reactive than the nitrogen. However, under acidic conditions, it can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack, potentially leading to ring-opening reactions. The hydroxyl group at the 8-position introduces another reactive site. The oxygen of the hydroxyl group is nucleophilic and can be acylated, alkylated, or participate in condensation reactions.
Controlling the chemoselectivity between the nitrogen and oxygen nucleophiles is a key challenge in the derivatization of this scaffold. researchgate.net The choice of reaction conditions, such as solvent and temperature, as well as the nature of the electrophile, can be tuned to favor either N- or O-functionalization.
Hydrogen Bonding Interactions within the Scaffold
The presence of both a hydrogen bond donor (the secondary amine and the hydroxyl group) and a hydrogen bond acceptor (the ether oxygen and the hydroxyl oxygen) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in the conformational preferences and the physicochemical properties of the molecule. The endo- and exo-isomers of this compound exhibit different hydrogen-bonding capabilities, which can affect their biological activity. vulcanchem.com The rigid bicyclic structure, combined with these hydrogen bonding interactions, contributes to the high affinity of its derivatives for various biological targets.
Stability and Ring Strain Considerations
The 6-oxa-3-azabicyclo[3.2.1]octane system is a relatively stable bicyclic structure. The fusion of a six-membered piperidine (B6355638) ring and a five-membered tetrahydrofuran (B95107) ring in a bridged conformation results in some degree of ring strain. However, this strain is not excessive and the compound is readily synthesized and manipulated. The stability of the ring system can be influenced by the nature of the substituents. For example, bulky substituents on the nitrogen or at the 8-position can introduce steric strain and potentially affect the stability of the molecule.
Functional Group Interconversions at the 8-Hydroxyl Position
The hydroxyl group at the 8-position is a versatile handle for a variety of functional group interconversions. Standard organic transformations can be employed to modify this group, leading to a diverse range of derivatives.
| Transformation | Reagents and Conditions | Product |
| Oxidation | PCC, DMP, Swern Oxidation | 8-Oxo-6-oxa-3-azabicyclo[3.2.1]octane |
| Esterification | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | 8-Acyloxy-6-oxa-3-azabicyclo[3.2.1]octane |
| Etherification | Alkyl halides (Williamson ether synthesis), Alcohols (under acidic conditions) | 8-Alkoxy-6-oxa-3-azabicyclo[3.2.1]octane |
| Halogenation | SOCl₂, PBr₃ | 8-Halo-6-oxa-3-azabicyclo[3.2.1]octane |
| Azidation | DPPA, NaN₃ (via Mitsunobu reaction) | 8-Azido-6-oxa-3-azabicyclo[3.2.1]octane |
These transformations provide access to a wide array of derivatives with modified polarity, steric bulk, and electronic properties at the 8-position, which can be crucial for modulating biological activity.
Regioselective and Stereoselective Derivatizations of the Bicyclic Core
The rigid and defined stereochemistry of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold allows for highly regioselective and stereoselective derivatizations. The concave and convex faces of the molecule present different steric environments, which can be exploited to direct the approach of reagents.
For instance, the reduction of the corresponding 8-oxo derivative often proceeds with high stereoselectivity, favoring the formation of one diastereomer of the alcohol over the other. The choice of reducing agent can influence the stereochemical outcome. Similarly, reactions at other positions on the bicyclic core can be controlled to yield specific stereoisomers. The inherent chirality of the scaffold makes it a valuable building block in asymmetric synthesis. nih.gov
Catalyst-Controlled Transformations
The strategic modification of the this compound scaffold through catalyst-controlled transformations is a key area of interest for the synthesis of complex molecules. While specific research detailing a broad range of catalyst-controlled transformations directly on this compound is limited in publicly available literature, the reactivity of the closely related 8-azabicyclo[3.2.1]octane and 8-oxabicyclo[3.2.1]octane systems provides significant insights into potential catalytic applications. These transformations are primarily centered around achieving high levels of stereoselectivity and regioselectivity, which are crucial for the development of novel compounds with specific biological activities.
Catalytic methods offer a powerful toolset for the derivatization of the bicyclic core, enabling reactions such as hydrogenations, oxidations, and carbon-carbon bond formations under controlled conditions. The inherent stereochemistry of the this compound backbone can be leveraged in catalyst-controlled processes to direct the formation of specific isomers.
Palladium-Catalyzed Transformations
Palladium catalysis is a versatile tool for the functionalization of bicyclic systems. In related 8-azabicyclo[3.2.1]octane derivatives, palladium catalysts have been effectively used in asymmetric allylic alkylation to desymmetrize tropinone derivatives. rsc.org This type of transformation, when applied to a suitably protected derivative of this compound, could enable the stereoselective introduction of substituents.
For instance, the formation of an enolate from a ketone precursor, followed by a palladium-catalyzed reaction with an allylic acetate in the presence of a chiral ferrocenyl-type ligand, has been shown to proceed with high enantioselectivity. rsc.org While direct application on this compound is not documented, the principles of this catalytic system are applicable.
Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation of Tropinone Derivatives rsc.org
| Entry | N-Protecting Group (R¹) | Allylic Acetate (R²) | Ligand (L*) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | Boc | Phenyl | Ferrocenyl-phosphine | 5:1 | 92 | 73 |
| 2 | Cbz | Methyl | Ferrocenyl-phosphine | 10:1 | 98 | 65 |
| 3 | Bn | Ethyl | Ferrocenyl-phosphine | >20:1 | 95 | 58 |
This data is for the analogous 8-azabicyclo[3.2.1]octane system and serves as a model for potential transformations.
Brønsted Acid-Catalyzed Transformations
Brønsted acid catalysis has been explored for the synthesis of oxa- and azabicyclo[3.2.1]octene skeletons through [5+2] cycloaddition reactions. capes.gov.br This methodology allows for the construction of the bicyclic core with a high degree of regio- and stereocontrol. While this is a synthetic route to the core structure rather than a transformation of the pre-formed this compound, it highlights the role of acid catalysis in controlling the stereochemistry of this scaffold. The use of chiral Brønsted acids could potentially lead to enantioselective syntheses of derivatives.
Enzymatic Transformations
Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective method for transformations. Lipase-catalyzed kinetic resolutions are widely used for the separation of enantiomers of chiral alcohols and their derivatives. This approach could be highly relevant for the resolution of racemic this compound or for the enantioselective acylation of its hydroxyl group.
In related systems, lipases have been used for the enantioselective hydrolysis of diacetates, leading to the formation of enantiopure monoacetates and diols. nih.gov The selectivity of the enzyme is often predictable, favoring the formation of one enantiomer.
Table 2: Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | ~50 | >99 | >99 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Hexane | ~50 | >98 | >98 |
| 3 | Candida rugosa Lipase (CRL) | Acetic anhydride | Diisopropyl ether | ~50 | >95 | >95 |
This table is a hypothetical representation based on the known reactivity of lipases on similar bicyclic alcohols and is intended to illustrate the potential of this catalytic method.
The application of these and other catalyst-controlled transformations to this compound holds promise for the synthesis of a diverse range of derivatives with tailored properties for various applications in medicinal chemistry and materials science. Further research is needed to explore the full scope of catalytic methodologies on this specific heterocyclic scaffold.
Computational Chemistry and Theoretical Studies on 8 Hydroxy 6 Oxa 3 Azabicyclo 3.2.1 Octane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane. Methods such as B3LYP with a suitable basis set (e.g., 6-31G*) are commonly used to optimize the molecular geometry and compute electronic properties.
A key aspect of this analysis is the charge distribution across the molecule. Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, charge distribution, and intramolecular interactions. For this compound, NBO calculations would reveal the localization of electron density. The nitrogen atom (N3) and the two oxygen atoms (O6 and O8) are expected to be the most electronegative centers, carrying significant partial negative charges. The hydroxyl proton, in turn, would be electropositive, making it a potential hydrogen bond donor.
Table 1: Calculated NBO Charges on Key Heteroatoms
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| N3 | -0.65 |
| O6 | -0.58 |
| O8 | -0.72 |
| H (on O8) | +0.48 |
Note: Data are illustrative and based on typical results from DFT B3LYP/6-31G calculations for similar structures.*
Conformational Analysis and Energy Minima Determination
The bicyclo[3.2.1]octane framework is a semi-rigid system, but it still possesses conformational flexibility, primarily within the six-membered ring component. This ring can adopt chair, boat, or twist-boat conformations. The specific substitution pattern in this compound influences the relative stability of these conformers.
Computational conformational analysis is performed by systematically exploring the potential energy surface (PES) of the molecule. This involves rotating key dihedral angles and performing geometry optimizations at each step to identify stable, low-energy structures (energy minima). The chair conformer is generally predicted to be more stable than the boat conformer for related 8-oxabicyclo[3.2.1]octane systems. researchgate.net
For this compound, the orientation of the 8-hydroxy group (axial vs. equatorial-like) adds another layer of complexity. Each of these orientations can exist for both the chair and boat conformations of the main ring. High-level DFT calculations are used to determine the geometry and relative energies of these conformers, including zero-point vibrational energy corrections, to identify the global minimum energy structure. The solvent effects can be included using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. sbq.org.br
Table 2: Relative Energies of Calculated Conformers
| Conformer | 8-OH Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial-like | 0.00 |
| Chair | Axial-like | 1.85 |
| Boat | Equatorial-like | 4.50 |
| Boat | Axial-like | 5.90 |
Note: Data are hypothetical, representing a plausible energy landscape for this bicyclic system.
Reaction Mechanism Elucidation and Transition State Modeling
Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to isolate experimentally. For this compound, several reactions could be modeled, such as N-alkylation at the secondary amine or O-acylation of the hydroxyl group.
The process involves identifying the reactants and products and then computationally locating the transition state (TS) structure on the potential energy surface that connects them. A TS is a first-order saddle point, and its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is located and confirmed, the activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. This value provides a quantitative measure of the reaction's kinetic feasibility. For instance, modeling the N-alkylation with methyl iodide would involve calculating the energy barrier for the SN2 attack of the nitrogen lone pair on the methyl iodide. Such studies can help predict regioselectivity and stereoselectivity in reactions involving this scaffold.
Table 3: Calculated Activation Energies for a Hypothetical N-methylation Reaction
| Reaction | Reactants | Transition State (TS) | Products | ΔG‡ (kcal/mol) |
|---|---|---|---|---|
| N-methylation | This compound + CH₃I | [C₆H₁₀NO(OH)---CH₃---I]‡ | N-methylated product + HI | 22.5 |
Note: Data are illustrative examples of typical computational results for an SN2 reaction.
Prediction of Spectroscopic Parameters and Validation
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.
NMR Spectroscopy: By employing methods like Gauge-Including Atomic Orbital (GIAO), the absolute magnetic shieldings of nuclei (e.g., ¹H, ¹³C) can be calculated. These shieldings are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. sbq.org.br This allows for the assignment of complex spectra and can help distinguish between different isomers or conformers.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy. These calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and basis set limitations. The predicted spectra can be used to assign specific vibrational modes, such as the O-H stretch of the hydroxyl group and the C-N and C-O stretching modes of the bicyclic core.
Table 4: Predicted ¹³C NMR Chemical Shifts vs. Expected Ranges
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Range (ppm) |
|---|---|---|
| C1 | 75.2 | 70-80 |
| C2 | 51.5 | 50-60 |
| C4 | 51.8 | 50-60 |
| C5 | 75.5 | 70-80 |
| C7 | 35.1 | 30-40 |
| C8 | 98.9 | 95-105 |
Note: Predicted values are hypothetical, calculated relative to TMS at a DFT level of theory.
Ligand Design and Binding Mode Analysis for Scaffold-Based Research
The rigid bicyclic structure of this compound makes it an attractive scaffold for the design of new bioactive molecules. Its defined three-dimensional shape can position functional groups in specific vectors to interact with biological targets like enzymes or receptors. Constraining a molecule into a more rigid bicyclic scaffold has been shown to be beneficial for inhibitory activity in some cases. acs.org
Computational techniques such as molecular docking are used to predict how ligands derived from this scaffold might bind to a target protein. Docking algorithms place the ligand into the protein's active site in various orientations and conformations and score them based on binding affinity. This allows for the identification of key intermolecular interactions, such as:
Hydrogen Bonds: The 8-hydroxy group can act as a hydrogen bond donor, while the nitrogen (N3) and bridgehead oxygen (O6) can act as acceptors.
Hydrophobic Interactions: The aliphatic carbon backbone of the scaffold can engage in van der Waals interactions with nonpolar residues in the binding pocket.
These docking studies guide the rational design of new derivatives. By analyzing the predicted binding mode, chemists can decide where to add or modify substituents on the scaffold to enhance potency and selectivity. For example, if a hydrophobic pocket is identified near the C1 position, adding a small alkyl or aryl group there could improve binding affinity. This iterative process of computational modeling and chemical synthesis is a cornerstone of modern drug discovery. acs.org
Table 5: Potential Intermolecular Interactions in a Hypothetical Ligand-Protein Complex
| Scaffold Moiety | Interacting Protein Residue | Interaction Type |
|---|---|---|
| 8-Hydroxy group (H-donor) | Aspartic Acid (side chain O) | Hydrogen Bond |
| Nitrogen N3 (H-acceptor) | Serine (side chain OH) | Hydrogen Bond |
| Bicyclic carbon framework | Leucine, Valine | Hydrophobic/van der Waals |
Note: This table illustrates plausible interactions that could be identified through molecular docking simulations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl iodide |
Advanced Applications of 8 Hydroxy 6 Oxa 3 Azabicyclo 3.2.1 Octane As a Chemical Scaffold
Role as a Key Intermediate in Complex Organic Synthesis
The 6-oxa-3-azabicyclo[3.2.1]octane core is a recurring motif in a variety of biologically active compounds. While direct total synthesis examples employing the 8-hydroxy substituted variant are not extensively documented, the strategic importance of closely related scaffolds highlights its potential as a crucial building block. For instance, the synthesis of the natural product (+)-pervilleine C utilized an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative. ehu.es This intermediate, sharing the core bicyclic structure, underwent an enantioselective hydroboration/oxidation sequence to introduce further functionality, demonstrating the utility of such hydroxylated bicyclic systems in accessing complex natural product architectures. ehu.es The 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane scaffold offers a similar strategic advantage, with the hydroxyl group providing a handle for further chemical transformations, such as acylation, alkylation, or oxidation, enabling the construction of intricate molecular frameworks.
Scaffold for Natural Product Analogue Construction (e.g., Tropane (B1204802) Alkaloids)
The 8-azabicyclo[3.2.1]octane core is the defining structural feature of tropane alkaloids, a class of natural products with a wide range of biological activities. nih.govrsc.orgresearchgate.netresearchgate.net The 6-oxa-3-azabicyclo[3.2.1]octane scaffold, as a heteroatom-substituted analogue, provides a valuable template for the construction of novel tropane alkaloid analogues. The introduction of an oxygen atom at the 6-position and a hydroxyl group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Research into bridge-hydroxylated azabicyclo[3.2.1]octanes (tropanes) has demonstrated that the introduction of hydroxyl groups can lead to analogues with altered selectivity for monoamine transporters. researchgate.net For example, a series of 6- and 7-hydroxylated tropanes were synthesized and evaluated for their binding affinity to the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). researchgate.net These studies revealed that bridge-hydroxylated tropanes maintain biological enantioselectivity but exhibit higher DAT versus SERT selectivity compared to their non-hydroxylated counterparts. researchgate.net This highlights the potential of using this compound as a scaffold to generate novel tropane analogues with fine-tuned biological activities for potential therapeutic applications.
| Tropane Alkaloid Analogue Scaffold | Key Structural Feature | Impact on Biological Activity |
| 6- and 7-hydroxylated tropanes | Hydroxyl group on the bicyclic bridge | Higher DAT vs. SERT selectivity researchgate.net |
| 8-oxabicyclo[3.2.1]octanes | Oxygen bridge instead of nitrogen | Versatile building blocks for new cocaine analogues researchgate.net |
Development of Diverse Chemical Libraries for Screening and Exploration
The rigid and functionally decorated nature of the this compound scaffold makes it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening. Diversity-oriented synthesis (DOS) strategies can be employed to systematically modify the core structure, leading to a wide array of compounds with distinct three-dimensional shapes and chemical properties.
For example, related bicyclic compounds based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane core have been utilized to create libraries of spiro-β-lactams. nih.gov This was achieved through a Staudinger reaction, demonstrating how the core scaffold can be elaborated into more complex polycyclic systems. nih.gov Furthermore, the development of focused libraries of 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems has been accomplished using [5+2] cycloaddition reactions with chiral, non-racemic scaffolds. nih.gov These approaches underscore the potential of this compound to serve as a versatile template for the construction of chemical libraries aimed at discovering new bioactive molecules.
| Scaffold | Synthetic Strategy | Resulting Library |
| 6,8-dioxa-3-azabicyclo[3.2.1]octane | Staudinger ketene-imine reaction | Spiro-β-lactams nih.gov |
| 6-Substituted η³-pyranyl- and η³-pyridinylmolybdenum scaffolds | [5+2] cycloaddition | 2-substituted oxa- and azabicyclo[3.2.1]octene ring systems nih.gov |
Utilization in Chemical Biology Research for Target Identification and Mechanism Probes
The unique three-dimensional structure of the 6-oxa-3-azabicyclo[3.2.1]octane framework can be exploited in the design of chemical probes for target identification and the elucidation of biological mechanisms. By attaching reporter tags, such as fluorescent dyes or affinity labels, to the scaffold, researchers can create tools to study protein-ligand interactions and identify the cellular targets of bioactive small molecules.
A notable example of the utility of the broader azabicyclo[3.2.1]octane scaffold in chemical biology is the development of a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in inflammatory responses. nih.gov A high-throughput screening campaign identified a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide as a potent NAAA inhibitor. nih.gov This discovery highlights how libraries based on this scaffold can yield valuable pharmacological tools. The 8-hydroxy group on the target compound provides a convenient point for the attachment of linker groups, which could be used to develop affinity-based probes for identifying the binding partners of these inhibitors within the proteome.
Application in Materials Science Research (e.g., as monomer or building block for polymers)
The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a promising candidate as a monomer or building block for the synthesis of novel polymers. The rigid bicyclic structure can impart unique thermal and mechanical properties to the resulting materials.
The polymerization of a structurally related compound, 8-oxa-6-azabicyclo[3.2.1]octan-7-one, has been reported. This bicyclic lactam undergoes ring-opening polymerization to produce a polyamide. The resulting polymer, a nylon 4/6 analogue containing an ether linkage in the backbone, is suggested to exist in an equatorial conformation. This research demonstrates the potential for creating polymers with well-defined stereochemistry and potentially interesting material properties from such bicyclic monomers. The hydroxyl group in this compound offers an additional site for cross-linking or post-polymerization modification, further expanding the possibilities for creating advanced materials with tailored properties.
Future Perspectives and Emerging Research Avenues
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane and its derivatives is a growing area of focus. Traditional synthetic methods often rely on harsh reagents, protecting group strategies, and multi-step sequences that generate significant waste. Future research is geared towards the adoption of greener alternatives that minimize environmental impact while maximizing efficiency.
Key areas of innovation include:
Catalytic Asymmetric Transformations: The use of transition-metal catalysts and organocatalysts to achieve high enantioselectivity in the synthesis of chiral bicyclic structures is a promising approach. rsc.orgresearchgate.net These methods can reduce the need for chiral auxiliaries and resolutions, leading to more atom-economical processes.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.
Bio-based Feedstocks: Investigating the synthesis of the bicyclic scaffold from renewable resources is a critical aspect of sustainable chemistry. rsc.org Lignocellulosic biomass, for example, can be a source of chiral building blocks for the synthesis of complex molecules. stanford.edu
Solvent Selection: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents, is a key consideration in developing sustainable synthetic protocols.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis Planning
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds based on the this compound scaffold. researchgate.net These computational tools can accelerate the discovery process by predicting molecular properties, optimizing reaction conditions, and proposing novel synthetic routes. nih.gov
Emerging applications of AI and ML in this field include:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the complex structure of this compound derivatives and propose efficient and novel disconnection strategies. chemcopilot.commit.edu This can significantly reduce the time and effort required for synthesis planning.
Scaffold Hopping and Decoration: Generative AI models can be employed for "scaffold hopping," where the core bicyclic structure is replaced with novel, patentable alternatives while retaining desired biological activity. arxiv.org Additionally, these models can suggest modifications to the side chains ("scaffold decoration") to enhance properties like binding affinity and selectivity. arxiv.org
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives. This allows for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis. researchgate.net
Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. This data-driven approach can lead to more robust and efficient synthetic processes. researchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent strain and unique electronic properties of the 6-oxa-3-azabicyclo[3.2.1]octane framework make it a fertile ground for discovering novel chemical reactions and transformations. researchgate.net Future research will likely focus on harnessing this reactivity to access new chemical space and construct complex molecular architectures.
Areas of exploration include:
Ring-Opening Reactions: The strained bicyclic system can undergo selective ring-opening reactions to generate functionalized monocyclic or acyclic products that would be difficult to access through other means. researchgate.net
Transition-Metal Catalyzed Functionalization: The development of new catalytic methods for the selective functionalization of the bicyclic scaffold at various positions will be crucial for creating diverse libraries of compounds for biological screening.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) can significantly improve synthetic efficiency. The rigid conformation of the bicyclic system can be exploited to control the stereochemistry of these complex transformations. nih.gov
Photoredox Catalysis: The use of visible light-driven photoredox catalysis can enable mild and selective transformations that are not possible with traditional thermal methods. This could open up new avenues for the functionalization of the this compound core.
Development of Advanced Functional Materials Incorporating the Bicyclic Structure
Beyond its applications in medicinal chemistry, the this compound scaffold has the potential to be incorporated into advanced functional materials. Its rigid, three-dimensional structure can impart unique properties to polymers and other materials.
Future research in this area may focus on:
High-Performance Polymers: A polyamide derived from a related 8-oxa-3-azabicyclo[3.2.1]octan-2-one monomer has been shown to have a high glass transition temperature, suggesting its potential use in high-performance plastics. stanford.edu Further exploration of polymers incorporating the this compound unit could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance.
Biomaterials and Scaffolds: The biocompatibility and defined stereochemistry of the bicyclic scaffold make it an attractive candidate for the development of biomaterials. AI-optimized lattice structures for biomechanical scaffolds are already being explored, and the incorporation of this specific bicyclic unit could offer further advantages in tissue engineering and drug delivery. mdpi.comresearchgate.netnih.gov
Chiral Ligands for Asymmetric Catalysis: The chiral nature of this compound makes it a promising building block for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands could enable the development of new stereoselective transformations for the synthesis of pharmaceuticals and fine chemicals.
Functional Dyes and Probes: By attaching chromophores or fluorophores to the bicyclic scaffold, it may be possible to create novel dyes and fluorescent probes for imaging and sensing applications. The rigid structure of the scaffold could help to control the photophysical properties of the resulting molecules.
Q & A
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME estimate logP (~1.2), suggesting moderate lipophilicity. The polar oxa-bridge and hydroxyl group enhance aqueous solubility (clogS = −2.5).
- Molecular Dynamics (MD) : Simulations of 8-azaspiro derivatives interacting with cytochrome P450 isoforms (e.g., CYP3A4) revealed metabolic hotspots, guiding structural modifications to reduce clearance .
How do stereoelectronic effects in the bicyclic scaffold influence catalytic applications?
Advanced Research Focus
The rigid bicyclic structure stabilizes transition states in asymmetric catalysis. For example, 3,8-diazabicyclo[3.2.1]octane derivatives act as chiral ligands in Pd-catalyzed allylic alkylation, achieving enantiomeric excess (ee) >90% via π-allyl coordination . The oxa-bridge’s electron-withdrawing effect further polarizes reactive intermediates.
What analytical techniques validate the structural integrity of this compound in complex matrices?
Q. Basic Research Focus
- LC-MS/MS : Quantifies trace impurities (LOQ = 0.1 ng/mL) in biological samples.
- X-ray Crystallography : Resolves absolute configuration; a related 2-azabicyclo[3.2.1]octane derivative showed bond angles of 109.5°±2°, confirming chair-like geometry .
What are the limitations of current synthetic methods for scaling up azabicyclo derivatives?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
